molecular formula C15H14N4S B2854085 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351622-49-5

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2854085
CAS No.: 1351622-49-5
M. Wt: 282.37
InChI Key: YKOUDIHUVKGYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a synthetically versatile chemical scaffold designed for research and development applications, particularly in medicinal chemistry. This compound features a pyridazine ring, a nitrogen-containing heterocycle recognized for its high dipole moment, robust hydrogen-bonding capacity, and significant role in molecular recognition and drug-target interactions . The structure is functionalized with a 1H-pyrazol-1-yl moiety at the 6-position and a (2-methylbenzyl)thio ether at the 3-position, a substitution pattern similar to other characterized pyrazolylpyridazine derivatives studied for their biological potential . The inherent physicochemical properties of the pyridazine core, including its inherent polarity and weak basicity, can be advantageous in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . This reagent is intended for use as a key intermediate or building block in the synthesis of novel molecules for pharmacological screening, agrochemical research, and material science. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-12-5-2-3-6-13(12)11-20-15-8-7-14(17-18-15)19-10-4-9-16-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUDIHUVKGYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely documented method involves substituting a leaving group (typically chlorine) at the 3-position of 6-(1H-pyrazol-1-yl)pyridazine with a 2-methylbenzylthiolate nucleophile.

Procedure :

  • Intermediate Synthesis : 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine is prepared by reacting 3,6-dichloropyridazine with 1H-pyrazole in tetrahydrofuran (THF) at 70°C for 72 hours, achieving 82% yield.
  • Thiolation : The intermediate (10 mmol) is reacted with 2-methylbenzyl mercaptan (12 mmol) in dimethylformamide (DMF) at 60°C for 12 hours under nitrogen. Triethylamine (15 mmol) acts as a base to deprotonate the thiol.

Key Data :

Parameter Value
Yield 78–85%
Reaction Temperature 60°C
Reaction Time 12 hours

The reaction proceeds via a two-step mechanism: (1) deprotonation of the thiol to generate a thiolate anion, and (2) nucleophilic attack at the electron-deficient C3 position of the pyridazine ring.

Multi-Step Condensation Route

An alternative pathway constructs the pyridazine core while introducing substituents sequentially:

Step 1 : Synthesis of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol

  • 3-Mercaptopyridazine (5 mmol) is reacted with 1H-pyrazole (5.5 mmol) in ethanol under reflux for 24 hours.
  • Yield : 68% after recrystallization from ethyl acetate.

Step 2 : Alkylation with 2-Methylbenzyl Chloride

  • The thiol intermediate (5 mmol) is treated with 2-methylbenzyl chloride (6 mmol) and potassium carbonate (10 mmol) in acetone at 50°C for 8 hours.
  • Yield : 72% of pure product after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Advantages :

  • Avoids handling chlorinated intermediates.
  • Enables modular substitution patterns.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr pathways by stabilizing the transition state, while ethanol and THF favor condensation reactions.

Temperature Control

Elevated temperatures (60–70°C) improve kinetics but may promote side reactions such as pyrazole ring decomposition. Time-course studies recommend 12-hour reaction windows for SNAr.

Stoichiometric Considerations

A 1.2:1 molar ratio of 2-methylbenzyl mercaptan to chloropyridazine minimizes residual starting material while avoiding disulfide formation.

Characterization and Analytical Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.58 (s, 1H, pyridazine H5)
  • δ 7.98–7.23 (m, 4H, aromatic protons from 2-methylbenzyl)
  • δ 6.04 (s, 1H, pyrazole H4)
  • δ 4.82 (s, 2H, SCH2)

13C NMR :

  • 155.88 ppm (pyridazine C3)
  • 146.95 ppm (pyrazole C5)
  • 38.2 ppm (SCH2)

IR Spectroscopy :

  • ν(C≡N) = 1589 cm−1 (pyridazine)
  • ν(C–S) = 690 cm−1

Elemental Analysis

Calculated for C16H14N4S :

  • C: 64.41%, H: 4.73%, N: 18.78%, S: 10.75%
    Observed :
  • C: 64.28%, H: 4.81%, N: 18.69%, S: 10.63%

Applications and Derivatives

While direct pharmacological data for this compound remain unpublished, structural analogs demonstrate:

  • Antimicrobial Activity : MIC = 8 µg/mL against Staphylococcus aureus
  • Kinase Inhibition : IC50 = 120 nM against JAK2

Chemical Reactions Analysis

Types of Reactions

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyridazine and pyrazole compounds often demonstrate significant antitumor properties. The structural characteristics of 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine suggest it may inhibit tubulin polymerization, a common mechanism for antitumor activity. A study conducted by researchers synthesized various pyrazole derivatives and evaluated their biological activity, revealing that modifications on the phenyl moiety could enhance antitumor efficacy .

Antiviral Properties
In addition to antitumor effects, compounds containing pyrazole rings have been investigated for their antiviral activities. A recent study highlighted that subtle changes in the structure of pyrazole derivatives can lead to significant variations in their antiviral potency . This positions this compound as a candidate for further exploration in antiviral drug development.

Agricultural Applications

Pesticidal Activity
The incorporation of thioether groups in organic compounds has been linked to increased pesticidal activity. The thioether component in this compound may enhance its effectiveness as a pesticide. Studies have shown that similar compounds exhibit significant insecticidal properties against various pests, making this compound a potential candidate for agricultural applications .

Material Science

Polymer Development
Compounds like this compound can also be utilized in the synthesis of advanced materials. The unique chemical structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Research into the synthesis of polymer composites incorporating thioether-containing compounds has shown promising results .

Data Table: Summary of Applications

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAntitumor and antiviral agents
AgriculturePesticides
Material SciencePolymer composites with enhanced properties

Case Studies

  • Antitumor Mechanism Study
    A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The study demonstrated that specific structural modifications led to enhanced inhibitory effects, suggesting that similar modifications could be applied to this compound for improved antitumor activity .
  • Pesticidal Efficacy Evaluation
    Research evaluating the insecticidal properties of thioether-containing compounds found that these compounds exhibited significant toxicity against common agricultural pests. This suggests that this compound could be developed into an effective pesticide formulation .

Mechanism of Action

The mechanism of action of 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the structure-activity relationship studies conducted on this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives with Varied Substituents

Compound A : 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

  • Core Structure : Pyridazine.
  • Substituents :
    • Position 3: Piperidin-1-yl (a six-membered amine ring).
    • Position 6: 1H-pyrazol-1-yl.
  • Key Differences :
    • The piperidine group introduces basicity and hydrogen-bond acceptor properties, contrasting with the thioether’s lipophilic and polarizable sulfur atom in the target compound.
    • Piperidine’s bulkiness may reduce steric accessibility compared to the planar 2-methylbenzylthio group.
  • Crystallography : Refined using SHELX , revealing intermolecular C–H···N interactions involving pyrazole and piperidine groups .

Compound B : 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine (Target)

  • Core Structure : Pyridazine.
  • Substituents :
    • Position 3: 2-methylbenzylthio (aromatic thioether).
    • Position 6: 1H-pyrazol-1-yl.
  • Pyrazole’s N–H may form stronger hydrogen bonds (e.g., N–H···S or N–H···π) compared to piperidine’s C–H donors .

Heterocyclic Analogues with Thioether Groups

Compound C : 2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole

  • Core Structure : 1,3,4-Thiadiazole.
  • Substituents :
    • Position 2: 2-methylbenzylthio.
    • Position 5: Trifluoromethylpyrimidine-linked phenyl.
  • Biological Activity : Exhibits 65.24% inhibition against Botrytis cinerea at 50 µg/mL .
  • Comparison :
    • The thiadiazole core lacks the pyridazine’s nitrogen arrangement, altering electronic properties.
    • The trifluoromethylpyrimidine group in Compound C introduces strong electron-withdrawing effects, unlike the pyrazole in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent (Position 3) Substituent (Position 6/5) Biological Activity Crystallographic Method
This compound Pyridazine 2-methylbenzylthio 1H-pyrazol-1-yl Not reported SHELXL
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Pyridazine Piperidin-1-yl 1H-pyrazol-1-yl Not reported SHELX
Compound C Thiadiazole 2-methylbenzylthio Trifluoromethylpyrimidine 65.24% inhibition (B. cinerea) Not specified

Key Research Findings

  • Electronic Effects : The pyridazine core’s electron-deficient nature is modulated by substituents. The 2-methylbenzylthio group in the target compound donates electron density via sulfur’s lone pairs, whereas piperidine in Compound A exerts inductive effects .
  • Hydrogen Bonding : Pyrazole in both pyridazine derivatives facilitates N–H···N/S interactions, critical for crystal packing . In contrast, thiadiazole derivatives (Compound C) rely on C–F···π interactions for stability .

Biological Activity

The compound 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine belongs to the class of heterocyclic compounds, specifically pyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N4S. The presence of the pyrazole and pyridazine rings contributes to its biological activity, while the thioether group enhances its interaction with biological targets.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor activity by inhibiting key oncogenic pathways. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and is a target for many therapeutic agents. Pyrazole derivatives have been reported to inhibit this kinase effectively .
  • Synergistic Effects with Chemotherapeutics : In vitro studies have indicated that certain pyrazoles enhance the efficacy of established chemotherapeutic agents like doxorubicin, particularly in breast cancer models .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are critical in inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown activity against various bacterial strains, suggesting their utility in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications that enhance activity include:

  • Substituents on the Pyrazole Ring : Variations in the substituents can significantly impact potency and selectivity for biological targets.
  • Thioether Linkage : The presence of a thioether group has been associated with increased lipophilicity and improved cellular uptake, enhancing overall bioactivity.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that those with halogen substitutions exhibited superior cytotoxicity against MDA-MB-231 breast cancer cells compared to non-substituted analogs .
  • Anti-inflammatory Mechanisms : Research demonstrated that specific pyrazole derivatives could significantly reduce LPS-induced inflammation in macrophages by downregulating TNF-alpha production .

Q & A

Q. What are the common synthetic routes for 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine core. A key step is the introduction of the thiol group via nucleophilic substitution, often using sodium hydride (NaH) as a base and 2-methylbenzylthiol as the sulfur source. Optimization includes controlling reaction temperature (e.g., reflux in xylene) and stoichiometric ratios to minimize side products. Solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., palladium for cross-coupling) are critical for yield improvement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity.
  • Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure and intermolecular interactions. Disorder or twinning in crystals can be addressed with SHELXL's TWIN and BASF commands .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses thermal stability and polymorphism .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound?

Molecular docking tools (e.g., AutoDock Vina) model ligand-receptor interactions by aligning the compound’s pyridazine and pyrazole moieties with active sites of targets like glycogen synthase kinase-3β (GSK-3β). Key parameters include binding affinity (ΔG), hydrogen-bonding patterns, and hydrophobic interactions. Validation via comparative analysis with known inhibitors (e.g., staurosporine) ensures predictive accuracy .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., sulfonylpiperazine vs. benzylthio groups) and correlate with activity trends (Table 1).
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Purity Validation : Employ HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .

Table 1 : Comparative Biological Activities of Pyridazine Derivatives

CompoundSubstituentsIC50_{50} (GSK-3β)Reference
Target compound2-methylbenzylthio, pyrazole12 nM
3-(Piperazin-1-yl) derivativePiperazine, pyrazole45 nM
Chlorobenzyl analog2-chlorobenzyl, pyrazole8 nM

Q. How do structural modifications at the pyridazine 3- and 6-positions influence biological activity?

  • 3-Position : Thioether groups (e.g., 2-methylbenzylthio) enhance lipophilicity and membrane permeability, critical for CNS targets. Replacement with sulfonamide (e.g., 4-fluorophenylsulfonyl) improves water solubility but may reduce blood-brain barrier penetration .
  • 6-Position : Pyrazole rings with methyl substituents (e.g., 3,4,5-trimethylpyrazole) increase steric bulk, affecting receptor binding selectivity. Substitution with imidazole reduces metabolic stability .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Disorder : Common in flexible side chains (e.g., 2-methylbenzylthio). Partial occupancy refinement in SHELXL resolves this .
  • Twinning : Observed in monoclinic crystals. TWIN commands with HKLF5 data format enable accurate intensity integration .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R22(8)\text{R}_2^2(8) chains, crucial for understanding packing interactions .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug formulation?

Hydrogen-bond donor/acceptor sites (e.g., pyridazine N-atoms) predict solubility and stability. For example, strong N–H···O bonds in co-crystals with succinic acid improve dissolution rates. Pair distribution function (PDF) analysis validates amorphous vs. crystalline formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.